molecular formula C16H16FNO4 B5672774 dimethyl 4-(3-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5672774
M. Wt: 305.30 g/mol
InChI Key: PWARWGSJHYSIQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 4-(3-fluorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a Hantzsch condensation reaction, a prominent method for synthesizing dihydropyridine derivatives. For instance, a protocol using four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed, showcasing the versatility in synthesizing structurally diverse dihydropyridin-2(1H)-ones and dihydropyridines (Jing Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, UV, and X-ray diffraction. DFT calculations provide insights into the molecular orbitals, contributing to understanding the electronic absorption and emission spectra. These analyses aid in the systematic understanding of the structures and optical properties of dihydropyridines (Yi Li et al., 2014).

Chemical Reactions and Properties

Dihydropyridines undergo various chemical reactions, including Michael addition and thermolysis, to yield a range of heterocyclic compounds. The reaction pathways often involve intermediate formation, highlighting the reactivity of these compounds under different conditions (A. Kakehi et al., 1994).

properties

IUPAC Name

dimethyl 4-(3-fluorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-18-8-12(15(19)21-2)14(13(9-18)16(20)22-3)10-5-4-6-11(17)7-10/h4-9,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWARWGSJHYSIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(3-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

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